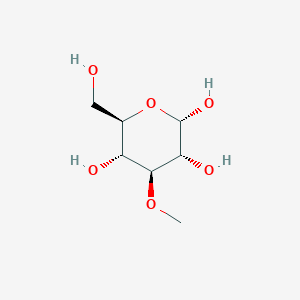

3-O-Methyl-D-glucopyranose

Description

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-OVHBTUCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037629 | |

| Record name | 3-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-94-7, 146-72-5 | |

| Record name | 3-O-Methyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13224-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyl-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-methyl-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYL-.ALPHA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX96ZE0GYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: A Tool for Probing Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog. Its primary function as a competitive inhibitor of glucose transport allows for the specific investigation of glucose transporter (GLUT) kinetics and cellular glucose uptake mechanisms. This document details the physicochemical properties of 3-OMG, presents quantitative data on its interaction with various glucose transporters, provides a detailed experimental protocol for its use in glucose transport assays, and illustrates its application in studying insulin-mediated signaling pathways.

Introduction to this compound

This compound is a synthetic monosaccharide derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group.[1][2] This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] Consequently, 3-OMG is transported into the cell by the same facilitative glucose transporters (GLUTs) as D-glucose but is not further metabolized, making it an invaluable tool for isolating and studying the transport step of glucose uptake.[3] Its accumulation inside the cell is solely dependent on the activity of glucose transporters, providing a direct measure of transport kinetics without the confounding effects of subsequent metabolic pathways.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 13224-94-7 | [2] |

| Synonyms | 3-O-Methylglucose, 3-O-Methyl-D-glucose | [2] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Solubility | Soluble in water | Sigma-Aldrich |

| Melting Point | 167-169 °C | Sigma-Aldrich |

Primary Function: A Probe for Glucose Transport

The principal application of this compound in research is the quantitative analysis of facilitative glucose transport. Because it is a substrate for GLUT transporters but not a substrate for downstream metabolic enzymes, it allows for the specific measurement of glucose transporter activity. This is particularly useful in:

-

Determining the kinetic parameters (Kₘ and Vₘₐₓ) of different GLUT isoforms. By measuring the rate of 3-OMG uptake at various concentrations, researchers can characterize the affinity and maximum transport velocity of specific transporters expressed in cells or tissues.

-

Investigating the regulation of glucose transport. 3-OMG is used to study the effects of various stimuli, such as hormones (e.g., insulin), growth factors, and pharmacological agents, on the activity of glucose transporters.

-

Diagnosing diseases related to impaired glucose transport. For example, the uptake of radiolabeled 3-OMG in erythrocytes is used as a diagnostic tool for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[4]

-

Distinguishing between glucose transport and metabolism. In studies of cellular metabolism, 3-OMG can be used as a control to differentiate the effects of a given treatment on glucose uptake versus its subsequent metabolic fate.

Quantitative Data: Transport Kinetics of this compound

The following tables summarize the kinetic parameters of this compound transport by various glucose transporters in different experimental systems.

Table 3.1: Michaelis-Menten Constants (Kₘ) for this compound Transport

| Transporter | Cell Type/System | Kₘ (mM) | Reference |

| GLUT1 | Xenopus Oocytes | 26.2 | [5] |

| GLUT1 | Human Erythrocytes | 5.9 - 6.0 | [6] |

| GLUT3 | Xenopus Oocytes | 10.6 | [7] |

| GLUT4 | Xenopus Oocytes | 4.3 | [5] |

| Overall | Isolated Rat Hepatocytes | 16.8 - 18.1 | [8] |

| Overall | Newborn Pig Red Blood Cells | 15.2 - 18.2 | [1] |

Table 3.2: Maximum Transport Velocities (Vₘₐₓ) for this compound Transport

| Transporter | Cell Type/System | Vₘₐₓ | Reference |

| GLUT1 | Xenopus Oocytes | 3.5 nmol/min/cell | [5] |

| GLUT1 | Rat Thymocytes | 1.36 ± 0.16 mmol/min/L cell water | [6] |

| GLUT4 | Xenopus Oocytes | 0.7 nmol/min/cell | [5] |

| Overall | Isolated Rat Hepatocytes | 78.8 - 86.2 mmol/L cell water/min | [8] |

| Overall | Human Erythrocytes | 35.32 µmol/mL cell x min | [9] |

Experimental Protocol: Measuring Glucose Transport Using [³H]-3-O-Methyl-D-glucopyranose

This section provides a detailed methodology for a typical glucose transport assay in cultured adherent cells using radiolabeled this compound.

Materials

-

Cultured cells (e.g., adipocytes, myotubes) grown in appropriate multi-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]-3-O-Methyl-D-glucopyranose (radiolabeled tracer)

-

Unlabeled this compound (for competition and standard curve)

-

Insulin or other stimulating agent

-

Phloridzin or Cytochalasin B (glucose transport inhibitors)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Experimental Workflow

Caption: Experimental workflow for measuring glucose transport using [³H]-3-O-Methyl-D-glucopyranose.

Detailed Steps

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

-

Serum Starvation: Prior to the assay, serum-starve the cells for 3-18 hours in a serum-free medium. This minimizes basal glucose transport.

-

Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30-60 minutes at 37°C to bring them to a resting state.

-

Stimulation: For insulin-stimulated glucose uptake, add insulin to the desired final concentration and incubate for the appropriate time (e.g., 20-30 minutes). For basal uptake, add vehicle control.

-

Initiate Transport: Add a known concentration of [³H]-3-O-Methyl-D-glucopyranose (typically 0.1-1.0 µCi/mL) to each well. To determine non-specific uptake, a parallel set of wells should be pre-incubated with a glucose transport inhibitor like cytochalasin B.

-

Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Stop Transport: Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of a glucose transport inhibitor (e.g., 20 µM cytochalasin B or 100 µM phloridzin).

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake. Express the results as pmol or nmol of 3-OMG transported per mg of protein per minute.

Application in Signaling Pathway Analysis: The Insulin Signaling Cascade

This compound is a critical tool for dissecting the signaling pathways that regulate glucose transport. A prime example is the insulin signaling pathway leading to the translocation of GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue.

Insulin-Mediated GLUT4 Translocation

Insulin binding to its receptor on the cell surface initiates a phosphorylation cascade.[5] This involves the activation of the insulin receptor substrate (IRS) proteins, which in turn recruit and activate phosphatidylinositol 3-kinase (PI3K).[5] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream kinases, most notably Akt (also known as protein kinase B).[10] Activated Akt phosphorylates a number of substrates, ultimately leading to the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the plasma membrane increases the number of functional glucose transporters on the cell surface, thereby enhancing glucose uptake.

By using 3-OMG, researchers can specifically measure the functional consequence of this signaling cascade – the increase in glucose transport capacity – without the interference of glucose metabolism.

Caption: Insulin signaling pathway leading to GLUT4 translocation and this compound uptake.

Synthesis of this compound

The chemical synthesis of this compound typically involves the selective methylation of the hydroxyl group at the C3 position of D-glucose. This requires the use of protecting groups for the other hydroxyl groups to ensure regioselectivity. A general synthetic strategy is as follows:

-

Protection of C1, C2, C5, and C6 hydroxyl groups: D-glucose is first converted to a derivative where the hydroxyl groups at positions 1, 2, 5, and 6 are protected. For example, treatment of D-glucose with acetone can form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, leaving the C3 hydroxyl group free.

-

Methylation of the C3 hydroxyl group: The free hydroxyl group at the C3 position is then methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride, NaH).

-

Deprotection: The protecting groups are subsequently removed, typically by acid hydrolysis, to yield this compound.

Conclusion

This compound is an indispensable tool in the fields of metabolism, physiology, and pharmacology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise and specific quantification of glucose transporter activity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing 3-OMG in their investigations of glucose transport and its regulation in both health and disease. As our understanding of the complexities of metabolic diseases continues to grow, the role of this compound as a fundamental research tool remains as critical as ever.

References

- 1. Use of [3H]methylglucose and [14C]iodoantipyrine to determine kinetic parameters of glucose transport in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INSULIN-STIMULATED TRANSLOCATION OF GLUT4 TO THE PLASMA MEMBRANE IN RAT HIPPOCAMPUS IS PI3-KINASE DEPENDENT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-O-Methyl-D-glucopyranose: A Non-Metabolizable Glucose Analog for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic analog of D-glucose that has become an invaluable tool in metabolic research. Its key characteristic is its resistance to metabolic breakdown within the cell.[1] Specifically, the methyl group at the 3rd position of the glucose ring prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] This property makes 3-OMG an ideal probe for studying glucose transport mechanisms across cell membranes, independent of downstream metabolic events.[1][2]

This technical guide provides an in-depth overview of 3-OMG, including its properties, experimental applications, and relevant protocols. It is designed to assist researchers in leveraging this compound to investigate glucose transport and its role in various physiological and pathological states.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14O6 | [3] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| CAS Number | 13224-94-7 | [3] |

| Solubility | Water (50-100 mg/mL) | [4] |

| Metabolic Fate | Not phosphorylated by hexokinase, not metabolized | [1] |

| Transport Mechanism | Passive carrier-mediated transport via glucose transporters (GLUTs) |

Applications in Research

The primary application of 3-OMG is the measurement of glucose transport capacity in various cell types and tissues.[2][3] By using radiolabeled 3-OMG, researchers can quantify its uptake and efflux, providing a direct measure of glucose transporter activity. This has been instrumental in:

-

Characterizing Glucose Transporter Function: Determining the kinetics (Km and Vmax) of different GLUT isoforms.

-

Studying Disease States: Investigating alterations in glucose transport in conditions like diabetes, cancer, and neurological disorders.[5] For instance, it has been used to assess intestinal glucose transport in diabetic rats.[3]

-

Drug Development: Screening for compounds that modulate glucose transport.

-

Investigating Insulin Signaling: Dissecting the effects of insulin and other signaling molecules on glucose uptake.

Quantitative Data on 3-O-Methyl-D-glucose Transport

The following table summarizes key kinetic parameters of 3-OMG transport in rat red blood cells, a model system for studying glucose transport.

| Parameter | Value (at 24°C) | Reference |

| Zero-trans Net Uptake Km | 2.3 ± 0.48 mM | [6] |

| Zero-trans Net Uptake Vmax | 0.055 ± 0.003 µmol (ml cell water)-1 min-1 | [6] |

| Net Exit Km | 2.1 ± 0.12 mM | [6] |

| Net Exit Vmax | 0.12 ± 0.01 µmol (ml cell water)-1 min-1 | [6] |

| Infinite-trans Exchange Uptake Km | 2.24 ± 0.14 mM | [6] |

| Infinite-trans Exchange Uptake Vmax | 0.20 ± 0.04 µmol (ml cell water)-1 min-1 | [6] |

Experimental Protocols

Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

This protocol describes a common method for measuring 3-OMG uptake in cultured adherent cells.

Materials:

-

Adherent cells cultured in 24- or 96-well plates

-

Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

-

Radiolabeled 3-O-Methyl-D-[14C]glucose or 3-O-Methyl-D-[3H]glucose

-

Unlabeled 3-O-Methyl-D-glucose

-

Test compounds or inhibitors

-

Cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.2 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Culture cells to near confluence in multi-well plates.

-

On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.

-

Add 0.15 ml of fresh assay buffer to each well.

-

To determine non-specific uptake, add a high concentration of unlabeled 3-OMG to a subset of wells.

-

Add 50 µL of the test compound or vehicle control and incubate for a predetermined time (e.g., 30 minutes).

-

Initiate uptake by adding 50 µL of radiolabeled 3-OMG in assay buffer.

-

Incubate for a specific time interval with gentle agitation. The linear range of uptake should be determined empirically for each cell type.[7]

-

Stop the incubation by rapidly washing the cells three times with cold PBS.

-

Lyse the cells by adding 50 µl of lysis buffer.

-

After complete lysis, add scintillation cocktail to each well.

-

Quantify the radioactivity in a scintillation counter.

3-O-Methyl-D-glucose Uptake Assay in Suspension Cells (e.g., Erythrocytes)

This protocol is adapted for cells in suspension.

Materials:

-

Suspension cells (e.g., erythrocytes)

-

Assay Buffer

-

Radiolabeled 3-O-Methyl-D-glucose

-

Unlabeled 3-O-Methyl-D-glucose

-

Stop Solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Cell Lysis Buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Wash the cells with assay buffer and resuspend to a known concentration.

-

Pre-incubate the cell suspension with test compounds or vehicle.

-

Initiate uptake by adding radiolabeled 3-OMG.

-

At specific time points, transfer an aliquot of the cell suspension to a microcentrifuge tube containing stop solution.

-

Pellet the cells by centrifugation.

-

Aspirate the supernatant and wash the cell pellet with cold stop solution.

-

Lyse the cell pellet.

-

Add scintillation cocktail and quantify the radioactivity.

Visualizations

Experimental Workflow for 3-OMG Uptake Assay

References

- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. mpbio.com [mpbio.com]

- 4. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]

- 5. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.co.jp [revvity.co.jp]

The Discovery and Synthesis of 3-O-Methyl-D-glucopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group. This structural modification prevents its metabolism within cells, as it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] Consequently, this compound has become an invaluable tool in biomedical research, primarily as a marker for assessing glucose transport across cell membranes.[1] Its synthesis and characterization are therefore of significant interest to researchers studying glucose metabolism and transport in various physiological and pathological contexts.

Historical Context of Glucose Methylation

The systematic study of carbohydrate structure and function was significantly advanced by the development of methylation analysis in the early 20th century. Pioneers in this field, such as Sir James Irvine and Sir Norman Haworth, utilized methylation to determine the ring structures of monosaccharides. The fundamental principle of this technique involves methylating all free hydroxyl groups of a sugar, followed by acidic hydrolysis of the glycosidic bond. The position of the remaining free hydroxyl group then indicates the original point of linkage in a more complex carbohydrate or, in the case of a simple sugar, the location of the hemiacetal hydroxyl involved in ring formation. This foundational work on the controlled methylation of sugars laid the groundwork for the synthesis of specifically methylated derivatives like this compound.

Synthesis of this compound

The synthesis of this compound requires a regioselective approach to ensure methylation occurs specifically at the C3 hydroxyl group. Modern synthetic strategies often employ protecting groups to block other reactive hydroxyls, followed by methylation and subsequent deprotection. Below is a representative experimental protocol for a multi-step synthesis, adapted from principles of regioselective carbohydrate chemistry.

Experimental Protocol: Regioselective Synthesis

This synthesis involves the protection of the 4 and 6 positions using a benzylidene acetal, followed by methylation and subsequent deprotection.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

To a suspension of methyl-α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction, driving the reaction to completion.

-

Cool the reaction mixture and neutralize the acid with triethylamine.

-

Pour the mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Step 2: Methylation of the C2 and C3 Hydroxyls

-

Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 1 hour.

-

Add methyl iodide (CH₃I) and stir the reaction mixture overnight at room temperature.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the dimethylated product.

Step 3: Selective Deprotection and Isolation

-

The resulting product from Step 2 is a mixture of di-O-methylated isomers. To obtain this compound, a different strategy focusing on regioselective methylation at the C3 position is often preferred. A common approach involves the use of a copper chelate to enhance the reactivity of the C3 hydroxyl.

-

Alternatively, the benzylidene acetal can be removed by acidic hydrolysis (e.g., with aqueous acetic acid) to yield a mixture of methylated glucosides, which can then be separated by chromatography.

-

For a more direct regioselective approach, the C2 hydroxyl can be selectively protected, followed by methylation of the C3 hydroxyl, and subsequent removal of all protecting groups.

Quantitative Data for a Representative Regioselective Methylation

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | C₁₄H₁₈O₆ | 282.29 | 1.0 g | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.34 g | 2.4 |

| Methyl Iodide | CH₃I | 141.94 | 0.88 mL | 4.0 |

| Product | Yield | |||

| Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside | C₁₆H₂₂O₆ | 310.34 | ~85-95% |

Note: This table represents a general procedure for methylation. The final yield of this compound would depend on the subsequent deprotection steps and purification.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 167-169 °C |

| Optical Rotation [α]D²⁵ | +55° to +57° (c=1 in H₂O with trace NH₄OH) |

| Solubility | Soluble in water (50 mg/mL) |

Spectroscopic data (NMR, IR) would be used to confirm the precise structure and the position of the methyl group.

Applications in Research

The primary application of this compound is in the study of glucose transport systems. Since it is transported into cells by the same carriers as glucose but is not subsequently metabolized, it allows for the specific measurement of transport rates without the confounding effects of downstream metabolic processes.[1] This makes it an essential tool for:

-

Characterizing glucose transporter (GLUT) proteins: By measuring the uptake of radiolabeled this compound, researchers can determine the kinetics and capacity of different GLUT isoforms.

-

Studying insulin signaling: The effect of insulin on glucose transport can be quantified by comparing the uptake of this compound in the presence and absence of the hormone.

-

Investigating metabolic diseases: In conditions like diabetes and cancer, where glucose transport is often dysregulated, this compound can be used to probe the underlying transport defects.

Mechanism of Action in Glucose Transport Studies

Caption: Competitive binding of this compound to the GLUT transporter.

Conclusion

This compound, a product of targeted chemical synthesis, stands as a critical tool in the field of metabolic research. While its initial discovery is rooted in the foundational principles of carbohydrate chemistry, its modern applications continue to provide valuable insights into the intricate mechanisms of glucose transport and its role in health and disease. The ability to synthesize this and other specifically modified monosaccharides remains a cornerstone of glycobiology and drug development.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Physicochemical Properties and Experimental Applications

Introduction

3-O-Methyl-D-glucopyranose is a monosaccharide derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy group. This structural modification prevents its metabolism within the cell, making it a valuable tool for researchers, particularly in the fields of biochemistry, physiology, and drug development. Its primary application lies in the study of glucose transport mechanisms across cell membranes, as it is recognized and transported by glucose transporters but not subsequently processed in the glycolytic pathway. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its use and analysis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that this sugar exists in solution as an equilibrium mixture of two anomers, the α- and β-pyranose forms. This phenomenon, known as mutarotation, results in a time-dependent change in the optical rotation of a freshly prepared solution until equilibrium is reached.

General and Physical Properties

| Property | Value | Source(s) |

| Synonyms | 3-O-Methyl-D-glucose, 3-OMG | |

| Appearance | White to off-white crystalline powder | |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 160-169 °C | |

| Solubility | Soluble in water | |

| Storage Conditions | 0-8 °C, desiccated |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3370-81-8 (for D-glucopyranose) | |

| 13224-94-7 (often for α-D-glucopyranose) | ||

| PubChem CID | 247323 | |

| MDL Number | MFCD00006608 |

Optical Properties

| Property | Value | Source(s) |

| Specific Optical Rotation ([α]D²⁰) | +54° to +58° (c=1 in H₂O, after 24h) | |

| Anomeric Equilibrium (α:β ratio at room temp.) | Approximately 1:1.4 |

Chemical Behavior

Mutarotation

When this compound is dissolved in a solvent such as water, it undergoes mutarotation, the interconversion between the α and β anomers via the open-chain form. This process can be monitored by observing the change in the specific optical rotation over time until a stable value is reached, indicating that the anomeric equilibrium has been established. At room temperature, it takes approximately 6 hours to reach 95% of the equilibrium state.

Experimental Protocols

Synthesis and Purification of this compound

General Synthetic Strategy:

-

Protection of Hydroxyl Groups: D-glucose is treated with reagents that selectively protect the hydroxyl groups at the C1, C2, C4, and C6 positions. This multi-step process often involves the formation of acetal or silyl ether protecting groups.

-

Methylation: The remaining free hydroxyl group at the C3 position is then methylated, typically using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH).

-

Deprotection: Finally, all the protecting groups are removed under conditions that do not affect the newly formed methyl ether linkage at the C3 position. This usually involves acid hydrolysis or fluoride-mediated cleavage of silyl ethers.

-

Purification: The final product is purified from by-products and unreacted reagents using techniques such as column chromatography on silica gel or recrystallization.

Note: The specific choice of protecting groups and reaction conditions is critical for achieving high yields and purity and requires careful optimization.

Analysis of this compound

The purity and identity of synthesized or commercially obtained this compound can be confirmed by several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and determining the anomeric ratio. The chemical shifts of the protons and carbons are distinct for the α and β anomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile form (e.g., as a trimethylsilyl ether), GC-MS can be used for both qualitative and quantitative analysis.

Glucose Transport Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol outlines a general procedure for measuring glucose uptake in cultured cells using radiolabeled 3-O-Methyl-D-glucose (e.g., [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose).

Materials:

-

Cultured cells grown in appropriate multi-well plates

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

-

Radiolabeled 3-O-Methyl-D-glucose

-

Unlabeled 3-O-Methyl-D-glucose

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Pre-incubation: Gently wash the cells with KRH buffer and then pre-incubate them in the same buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37 °C) to equilibrate.

-

Initiation of Uptake: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled 3-O-Methyl-D-glucose. For competition experiments, also include varying concentrations of unlabeled 3-O-Methyl-D-glucose or other potential inhibitors.

-

Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold PBS to remove any unincorporated radiolabel.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of 3-O-Methyl-D-glucose transported into the cells and normalize it to the protein concentration or cell number.

Visualizations

Logical Workflow for Glucose Transport Assay

The following diagram illustrates the logical steps involved in a typical glucose transport assay using this compound.

Caption: Workflow for a cellular glucose transport assay.

Conceptual Diagram of 3-O-Methyl-D-glucose in Glucose Transport Studies

This diagram illustrates the principle behind using this compound to study glucose transporters.

Caption: Fate of 3-O-Methyl-D-glucose vs. D-Glucose.

3-O-Methyl-D-glucopyranose: A Technical Guide to its Mechanism of Action in Glucose Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG), a synthetic analog of D-glucose, is a pivotal tool in the study of glucose transport across biological membranes. Its unique property of being recognized and transported by glucose transporters (GLUTs) without being metabolized intracellularly makes it an invaluable probe for dissecting the kinetics and regulation of glucose uptake. This technical guide provides an in-depth overview of the mechanism of action of 3-OMG, summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Core Mechanism of Action

The utility of 3-OMG in glucose transport studies stems from its structural similarity to D-glucose, allowing it to bind to and be transported by GLUT family proteins. However, the methylation at the C-3 position of the glucopyranose ring prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1][2] This metabolic inertia ensures that once transported into the cell, 3-OMG does not enter downstream metabolic pathways and can equilibrate across the cell membrane, reflecting the activity of the glucose transporters.[1]

This characteristic allows for the specific measurement of glucose transport rates, independent of subsequent metabolic steps. In contrast, metabolizable analogs like 2-deoxy-D-glucose (2-DG) are phosphorylated and trapped intracellularly, which reflects both transport and phosphorylation.[1] Therefore, 3-OMG is the substrate of choice for studies aiming to isolate and characterize the transport step itself.

Quantitative Data on 3-OMG Transport Kinetics

The following tables summarize key kinetic parameters of 3-OMG transport mediated by different glucose transporters in various experimental systems.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport by GLUT1 and GLUT4

| Cell Type/System | Transporter | Treatment | Km (mM) | Vmax (nmol/min/cell or other units) | Reference |

| 3T3-L1 adipocytes | GLUT1 & GLUT4 (apparent) | Acute Insulin | 12.3 | 0.52 mM·s⁻¹ | [3][4] |

| 3T3-L1 adipocytes | GLUT1 & GLUT4 (apparent) | Chronic Insulin | 23.0 | 1.24 mM·s⁻¹ | [3][4] |

| 3T3-L1 adipocytes | GLUT1 | Acute & Chronic Insulin | ~20 | - | [3][4] |

| 3T3-L1 adipocytes | GLUT4 | Acute & Chronic Insulin | ~7 | - | [3][4] |

| Xenopus oocytes | GLUT1 | - | 26.2 | 3.5 nmol/min/cell | [5] |

| Xenopus oocytes | GLUT4 | - | 4.3 | 0.7 nmol/min/cell | [5] |

| Adipocytes | Not specified | Basal | ~3.5 | 0.13 mmol·s⁻¹·L intracellular water⁻¹ | [6] |

| Adipocytes | Not specified | Insulin | ~3.5 | 0.8 mmol·s⁻¹·L intracellular water⁻¹ | [6] |

| Newborn pig red blood cells | Not specified | - | 15.2 (15°C), 18.2 (22°C) | - | [7] |

Table 2: Transport Capacity and Turnover Numbers for GLUT1 and GLUT4

| Cell Type | Transporter | Treatment | Transport Capacity (TK) (mM⁻¹·min⁻¹) | Turnover Number (min⁻¹) | Reference |

| 3T3-L1 adipocytes | GLUT1 | Acute & Chronic Insulin | 0.36 x 10⁴ | 7.2 x 10⁴ | [3][4] |

| 3T3-L1 adipocytes | GLUT4 | Acute & Chronic Insulin | 1.13 x 10⁴ | 7.9 x 10⁴ | [3][4] |

| Xenopus oocytes | GLUT1 & GLUT4 | - | - | ~20,000 | [5] |

Experimental Protocols

In Vitro 3-O-Methyl-D-glucose Uptake Assay in Cultured Cells (e.g., Adipocytes, Myocytes)

This protocol describes a common method for measuring 3-OMG uptake in cultured cells to assess glucose transporter activity.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)

-

Radiolabeled [¹⁴C]- or [³H]-3-O-Methyl-D-glucose

-

Unlabeled 3-O-Methyl-D-glucose

-

Insulin (or other stimulating agent)

-

Cytochalasin B (as a transport inhibitor for determining non-specific uptake)

-

Phloretin and mercuric chloride (as stop solution components)[8]

-

Lysis buffer (e.g., 0.1% SDS or NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate and differentiate cells in appropriate culture vessels (e.g., 6-well or 12-well plates).

-

Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to establish a basal state.

-

Stimulation: Incubate the cells with or without a stimulating agent (e.g., insulin) for a specific time and concentration to induce glucose transporter translocation.

-

Wash: Wash the cells with KRH buffer to remove serum and stimulating agents.

-

Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG. For kinetic studies, a range of concentrations of unlabeled 3-OMG mixed with a tracer amount of radiolabeled 3-OMG is used. To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B before adding the uptake solution.

-

Uptake Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C). It is crucial that the uptake is measured during the initial linear phase.

-

Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells multiple times with an ice-cold stop solution (e.g., KRH buffer containing phloretin and mercuric chloride).[8]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Express the results as pmol or nmol of 3-OMG per mg of protein per minute.

In Vivo Measurement of 3-O-Methyl-D-glucose Transport

3-OMG can also be used to assess glucose transport in whole organisms.

General Approach:

-

Animal Preparation: Anesthetize the animal and, if necessary, insert catheters for blood sampling.

-

3-OMG Administration: Administer a bolus of radiolabeled 3-OMG intravenously.[9]

-

Blood Sampling: Collect arterial and venous blood samples at timed intervals across the tissue of interest (e.g., brain, muscle, heart).

-

Tissue Sampling: At the end of the experiment, collect tissue samples.[9]

-

Sample Processing: Measure the concentration of radiolabeled 3-OMG in plasma and tissue homogenates.

-

Kinetic Modeling: Apply appropriate kinetic models to calculate transport parameters such as the transport rate constant (K₁) and the distribution volume.

Signaling Pathways and Experimental Workflows

Insulin-Mediated GLUT4 Translocation

Insulin stimulates glucose uptake in muscle and adipose tissue primarily by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane. 3-OMG is a valuable tool for studying the functional consequences of this process.

Caption: Insulin signaling pathway leading to GLUT4 translocation and 3-OMG uptake.

Experimental Workflow for 3-OMG Uptake Assay

The following diagram illustrates the typical workflow for an in vitro 3-OMG uptake experiment.

Caption: Standard experimental workflow for an in vitro 3-O-Methyl-D-glucose uptake assay.

Conclusion

This compound remains an indispensable tool for researchers, scientists, and drug development professionals investigating the intricacies of glucose transport. Its characteristic as a non-metabolizable substrate allows for the precise and reliable quantification of glucose transporter activity. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments utilizing 3-OMG to explore the mechanisms of glucose homeostasis and the development of novel therapeutics for metabolic diseases.

References

- 1. revvity.co.jp [revvity.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-O-Methyl-D-glucopyranose: Synonyms, Properties, and Applications in Glucose Transport Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-Methyl-D-glucopyranose, a non-metabolizable glucose analog pivotal in the study of glucose transport and metabolism. This document outlines its alternative names, summarizes its physicochemical properties, and presents a detailed experimental protocol for its use in a cellular glucose uptake assay.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

3-O-Methyl-α-D-glucopyranose[1]

-

3-O-Methylglucopyranose[4]

-

3-OME-D-GLC[5]

-

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxytetrahydro-2H-pyran-2,3,5-triol[5]

-

D-Glucopyranose, 3-O-methyl-[5]

-

NSC 61740[5]

-

NSC 62383[5]

-

3-O-Methyl-beta-D-glucopyranose[6]

-

beta-D-Glucopyranose, 3-O-methyl-[6]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | References |

| CAS Number | 13224-94-7 (for α-anomer), 3370-81-8, 13224-95-8 (for β-anomer) | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₄O₆ | [2][3][4][5][7][8] |

| Molecular Weight | 194.18 g/mol | [4][6][8] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 160-169 °C, 167-169 °C (lit.) | [1][4] |

| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |

| Optical Rotation | [α]D²⁰ = +54 to +58º (c=1 in H₂O, 24 hour); [α]D²⁵ = 55 to 57° (c=1% (w/v) in water + trace NH₄OH) | [4] |

| Purity | ≥98% (GC), ≥98% (HPLC) | [4][8] |

| Storage Conditions | 0-8 °C, -20°C (desiccated) | [4][5][9] |

Experimental Protocol: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay

This compound is a valuable tool for studying glucose transport mechanisms because it is transported by the same carriers as D-glucose but is not metabolized by the cell.[9] This allows for the specific measurement of transport activity. The following protocol is a synthesized methodology based on published studies for determining glucose transporter function in erythrocytes, which can be adapted for other cell types.[10][11][12][13]

Principle

This assay measures the uptake of radiolabeled 3-O-Methyl-D-glucose ([¹⁴C]-3-OMG) into erythrocytes. Since [¹⁴C]-3-OMG is not metabolized, the rate of its accumulation inside the cells is a direct measure of the glucose transporter activity, primarily GLUT-1 in erythrocytes.[12]

Materials

-

Freshly collected whole blood in sodium-heparin or citrate-phosphate-dextrose solution.[10][11]

-

[¹⁴C]-labeled 3-O-Methyl-D-glucose ([¹⁴C]-3-OMG).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Lysis buffer.

-

Scintillation cocktail.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure

-

Erythrocyte Preparation:

-

Centrifuge the whole blood sample to pellet the erythrocytes.

-

Aspirate the plasma and buffy coat.

-

Wash the erythrocytes three times with cold PBS (pH 7.4).

-

Resuspend the erythrocyte pellet in PBS to a defined hematocrit.

-

-

Uptake Assay:

-

Prepare a stock solution of [¹⁴C]-3-OMG in PBS. The final concentration in the assay is typically 0.5 mmol/L with an activity of 1 µCi/mL.[10][11]

-

Pre-cool all solutions and cell suspensions to 4°C.

-

Initiate the uptake by adding the [¹⁴C]-3-OMG solution to the erythrocyte suspension.

-

At specific time intervals (e.g., 5, 10, 15, 20, 25, 30 seconds), take aliquots of the cell suspension and immediately add them to a stop solution (e.g., ice-cold PBS with a glucose transport inhibitor like phloretin) to terminate the uptake.[10]

-

-

Separation and Lysis:

-

Rapidly centrifuge the aliquots to pellet the erythrocytes.

-

Aspirate the supernatant containing the extracellular [¹⁴C]-3-OMG.

-

Wash the cell pellet with ice-cold stop solution.

-

Lyse the washed erythrocytes using a lysis buffer.[10]

-

-

Quantification:

-

Add the cell lysate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

The measured counts per minute (CPM) are proportional to the amount of [¹⁴C]-3-OMG transported into the cells.

-

-

Data Analysis:

-

Plot the intracellular [¹⁴C]-3-OMG concentration (or CPM) against time.

-

The initial rate of uptake is determined from the linear portion of the curve.

-

This rate can be compared between different experimental conditions (e.g., control vs. drug-treated cells) to assess changes in glucose transporter activity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a cellular glucose uptake assay using this compound.

Caption: Workflow for a cellular glucose uptake assay.

This in-depth guide provides essential information for researchers working with this compound. By understanding its properties and employing standardized protocols, scientists can effectively utilize this compound as a tool to investigate the critical biological process of glucose transport.

References

- 1. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]

- 2. mpbio.com [mpbio.com]

- 3. 3-O-methyl-α-D-glucopyranose [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 3-O-Methyl-beta-D-glucopyranose | C7H14O6 | CID 11869260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. scbt.com [scbt.com]

- 9. goldbio.com [goldbio.com]

- 10. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 12. scispace.com [scispace.com]

- 13. [PDF] Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome | Semantic Scholar [semanticscholar.org]

3-O-Methyl-D-glucopyranose CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a key biochemical reagent used in life sciences research. The document details its chemical properties, molecular structure, and its significant applications, particularly in the study of glucose metabolism and transport.

Core Compound Identification and Properties

This compound is a methylated derivative of D-glucose. It is notable for being a non-metabolizable glucose analogue, which makes it an invaluable tool for studying glucose transport mechanisms across cell membranes without the interference of downstream metabolic processes.[1][2]

Chemical and Physical Data

The quantitative properties of this compound are summarized below. It is important to note that different stereoisomers may have distinct CAS numbers. The α-anomer is commonly cited with CAS number 13224-94-7, while the β-anomer is associated with 13224-95-8.[3][4] The general CAS number 3370-81-8 is also frequently used.[5]

| Property | Value | Source(s) |

| CAS Number | 13224-94-7 (α-anomer), 3370-81-8 | [4][6][7][8] |

| Molecular Formula | C₇H₁₄O₆ | [1][5][6] |

| Molecular Weight | 194.18 g/mol | [1][5][6][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 160-169 °C | [5][6][8] |

| Optical Rotation | [α]25/D +55° to +57° (c=1 in H₂O + trace NH₄OH) | [6] |

| [α]D20 = +54 to +58º (C=1 in H₂O, 24 hour) | [5] | |

| Solubility | Water: 50 mg/mL, clear to slightly hazy | [6] |

| Purity | ≥98% | [1][5] |

| SMILES String | CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O | [6] |

| InChI Key | SCBBSJMAPKXHAH-OVHBTUCOSA-N | [6] |

Molecular Structure

This compound is a monosaccharide derivative characterized by a six-membered pyranose ring. A methyl group (-OCH₃) is attached to the oxygen atom at the C3 position of the glucose ring, distinguishing it from native D-glucose. This modification prevents the molecule from being phosphorylated by hexokinase, the first step in glycolysis, thus halting its metabolism. Its structure makes it a suitable substrate for glucose transporters (GLUTs), allowing it to serve as a competitive inhibitor and a tracer for transport studies.[6]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several research areas:

-

Glucose Transport Studies : As a non-metabolizable analogue, it is widely used to measure and characterize glucose transport capacity and carrier affinity in various cell types and tissues, including in studies of diabetes.[2][6][9]

-

Pharmaceutical Development : It serves as a synthetic building block in the synthesis of more complex glycosides and therapeutic agents.[5]

-

Biochemical Research : It is employed in studies of carbohydrate metabolism, enzyme interactions, and to determine intracellular water space in cultured cells.[1][5]

Experimental Protocols and Methodologies

Protocol: Assessing Intestinal Glucose Transport in a Rat Model of Diabetes

This protocol describes the use of this compound to measure intestinal glucose transport, adapted from methodologies mentioned in the literature.[6][9]

Objective: To determine the maximal transport capacity (Vmax) and carrier affinity (Km) for glucose in the jejunum and ileum of diabetic versus control rats.

Materials:

-

This compound (≥98% purity)

-

Ussing chambers for mounting intestinal tissue

-

Krebs-Ringer bicarbonate buffer

-

Voltage-clamp apparatus

-

Diabetic rat model (e.g., streptozotocin-induced) and healthy control rats

Methodology:

-

Animal Model: Induce diabetes in the experimental group. House animals under controlled conditions.

-

Tissue Preparation: After a defined period, euthanize the rats and excise segments of the jejunum and ileum.

-

Ussing Chamber Setup: Mount the intestinal segments in Ussing chambers, separating the mucosal and serosal sides. Bathe both sides with oxygenated Krebs-Ringer buffer maintained at 37°C.

-

Short-Circuit Current Measurement: Short-circuit the tissue by applying a voltage clamp to maintain a zero potential difference. The resulting current is a measure of net ion transport.

-

Experimental Procedure:

-

Allow the tissue to equilibrate until a stable baseline short-circuit current is achieved.

-

Add increasing concentrations of this compound to the mucosal side of the chamber.

-

Record the change in short-circuit current after each addition. The increase in current is proportional to the rate of glucose analogue transport.

-

-

Data Analysis:

-

Plot the change in short-circuit current against the concentration of this compound.

-

Use a Michaelis-Menten kinetic model to fit the data and calculate the Vmax (maximal transport rate) and Km (substrate concentration at half-maximal transport).

-

Compare the kinetic parameters between the diabetic and control groups to assess changes in intestinal glucose transport.

-

Visualizing Experimental Workflows

Workflow for Glucose Transport Assay

The following diagram illustrates the logical flow of the experimental protocol for assessing intestinal glucose transport using this compound.

Caption: Experimental workflow for assessing intestinal glucose transport using this compound.

References

- 1. scbt.com [scbt.com]

- 2. goldbio.com [goldbio.com]

- 3. 3-O-Methyl-beta-D-glucopyranose | C7H14O6 | CID 11869260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-O-Methyl-alpha-D-glucopyranose | C7H14O6 | CID 83246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]

- 9. mpbio.com [mpbio.com]

A Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Purity Analysis, and Biological Interactions

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a critical carbohydrate derivative for research and development in pharmaceuticals and biotechnology. This document details its commercial suppliers, available purity levels, and methodologies for its analysis. Furthermore, it explores the primary biological application of this molecule in studying glucose transport and its impact on related pathways.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in high purity, essential for reliable experimental outcomes. The following table summarizes the offerings from prominent chemical suppliers.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Chem-Impex | ≥ 98% | HPLC | 3370-81-8[1] |

| Sigma-Aldrich | ≥98% | GC | 13224-94-7[2] |

| GoldBio | Information not specified | Not specified | Not specified[3] |

| Manchester Organics | Information not specified | Not specified | 13224-94-7[4] |

| Georganics | High purity | Not specified | 13224-94-7 |

| CD BioGlyco | ≥95% | Not specified | 3370-81-8[5] |

| United States Biological | 98+% | HPLC | Not specified[6] |

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of this compound can be effectively performed using GC-MS, a sensitive and specific analytical technique. The following protocol is a representative method based on established procedures for analyzing monosaccharide derivatives.[7][8][9]

1. Sample Preparation and Derivatization:

-

Objective: To convert the non-volatile sugar into a volatile derivative suitable for gas chromatography.

-

Procedure:

-

Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

-

Add 100 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL) to the sample.

-

Incubate the mixture at 90°C for 30 minutes to form the methoxime derivative.

-

Cool the vial to room temperature.

-

Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 60 minutes to complete the silylation reaction, forming the volatile trimethylsilyl ether derivative.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold: Maintain 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

-

The purity of the sample is determined by calculating the peak area of the this compound derivative as a percentage of the total peak area of all components in the chromatogram.

-

The mass spectrum of the derivative can be used for structural confirmation by comparing it to a reference spectrum.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the selective methylation of a suitably protected D-glucose derivative. The following is a generalized protocol based on established carbohydrate chemistry principles.

1. Protection of D-glucose:

-

Objective: To protect all hydroxyl groups except for the one at the C3 position to ensure selective methylation. This is a multi-step process often involving the formation of an acetal at C1 and protection of the C2, C4, and C6 hydroxyls. A common starting material is methyl α-D-glucopyranoside.

2. Selective Methylation:

-

Procedure:

-

Dissolve the protected D-glucose derivative in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Add a strong base, such as sodium hydride, to deprotonate the free hydroxyl group at the C3 position.

-

Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

3. Deprotection:

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

The specific deprotection steps will depend on the protecting groups used. This may involve acidic hydrolysis to remove acetal groups and catalytic hydrogenation to remove benzyl ethers.

-

4. Purification:

-

Procedure:

-

The crude product is typically purified by column chromatography on silica gel.

-

A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) is used to elute the desired compound.

-

Fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

-

The final product can be further purified by recrystallization from an appropriate solvent.

-

Biological Role and Signaling Pathway

This compound is a non-metabolizable analog of D-glucose.[10] Its primary utility in research is to study glucose transport across cell membranes. Because it is recognized and transported by glucose transporters (GLUTs) but not subsequently metabolized, it acts as a competitive inhibitor of glucose uptake.[4][11] This allows researchers to isolate and study the transport step of glucose metabolism.

The diagram below illustrates the competitive inhibition of glucose transport by this compound.

Caption: Competitive inhibition of glucose transport by this compound.

The experimental workflow for studying glucose transport using this analog typically involves incubating cells with radiolabeled this compound and measuring its uptake over time.

Caption: Experimental workflow for measuring glucose transport using radiolabeled this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. 3-O-methyl-D-glucose transport in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-O-Methyl-D-glucopyranoside; 3-O-methyl glucose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-O-Methyl-D-glucopyranose in Glucose Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a valuable tool in metabolic research, particularly for studying glucose transport across cell membranes. As a non-metabolizable analog of D-glucose, 3-OMG is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated or further metabolized intracellularly.[1][2] This key characteristic allows for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic pathways.[1] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped within the cell, 3-OMG equilibrates across the cell membrane.[1] This property makes it an ideal substrate for studying the kinetics of glucose transport and the activity of GLUT proteins under various physiological and pathological conditions.

These application notes provide detailed protocols for utilizing radiolabeled 3-OMG in glucose uptake assays, guidance on data analysis, and examples of its application in studying insulin signaling and GLUT4 translocation.

Key Characteristics of this compound

| Property | Description | Reference(s) |

| Metabolism | Non-metabolizable; not phosphorylated by hexokinase. | [1][2] |

| Transport | Transported by facilitative glucose transporters (GLUTs). | [3] |

| Cellular Fate | Equilibrates across the cell membrane, allowing for the study of bidirectional transport. | [1] |

| Assay Principle | Measurement of the rate of radiolabeled 3-OMG accumulation inside cells over a short time period. | [1] |

| Primary Application | Specific measurement of glucose transport activity. | [4][5] |

Experimental Protocols

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cultured Cells (e.g., 3T3-L1 Adipocytes)

This protocol is designed for measuring insulin-stimulated glucose transport in differentiated 3T3-L1 adipocytes, a common model for studying insulin resistance.

Materials:

-

Differentiated 3T3-L1 adipocytes in 12-well or 24-well plates

-

Krebs-Ringer-Phosphate (KRP) buffer (or Krebs-Ringer-HEPES (KRH) buffer), pH 7.4

-

KRP buffer with 0.2% Bovine Serum Albumin (BSA)

-

Insulin solution (e.g., 1 µM in KRP with 0.2% BSA)

-

[¹⁴C]- or [³H]-3-O-Methyl-D-glucose (radiolabeled 3-OMG)

-

Unlabeled ("cold") 3-O-Methyl-D-glucose

-

Phloretin or Cytochalasin B solution (as a transport inhibitor for determining non-specific uptake)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation and Serum Starvation:

-

Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation).

-

Serum-starve the cells for 2-4 hours in serum-free DMEM prior to the assay to reduce basal glucose uptake.

-

-

Pre-incubation and Insulin Stimulation:

-

Wash the cells twice with warm KRP buffer.

-

Pre-incubate the cells in KRP buffer with 0.2% BSA for 30 minutes at 37°C.

-

For insulin-stimulated conditions, replace the buffer with KRP/BSA containing the desired concentration of insulin (e.g., 100 nM) and incubate for 20-30 minutes at 37°C. For basal conditions, add KRP/BSA without insulin.

-

-

Glucose Uptake Initiation:

-

Prepare the uptake solution containing radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration (e.g., 0.1-10 mM). The specific activity will depend on the experimental goals.

-

To start the uptake, remove the pre-incubation buffer and add the 3-OMG uptake solution to each well.

-

Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. It is crucial to keep this time consistent across all wells as 3-OMG rapidly equilibrates.[1] A time-course experiment is recommended to determine the linear range of uptake for the specific cell type.

-

-

Termination of Uptake and Washing:

-

To stop the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. The cold temperature and rapid washing minimize the efflux of 3-OMG.

-

For determining non-specific uptake, a parallel set of wells should be incubated with the uptake solution containing a glucose transport inhibitor like cytochalasin B (e.g., 10-20 µM) or phloretin (e.g., 200 µM).

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail to each vial and mix thoroughly.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each well from a parallel plate to normalize the data.

-

Subtract the counts per minute (CPM) of the inhibitor-treated wells (non-specific uptake) from the CPM of the other wells (total uptake) to get the specific uptake.

-

Calculate the rate of glucose uptake, typically expressed as pmol or nmol of 3-OMG per mg of protein per minute.

-

Data Presentation

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport

| Transporter | Cell Type/System | K_m (mM) | Notes | Reference(s) |

| GLUT1 | Human Erythrocytes | ~20 | Equilibrium exchange conditions. | [3] |

| GLUT1 | Fat Cells | ~6 | Not affected by insulin. | [6] |

| GLUT1 | Newborn Pig Red Blood Cells | 15.2 - 18.2 | Efflux measurements at 15-22°C. | [7] |

| GLUT4 | Fat Cells | ~6 | In the presence of insulin. | [6] |

| SGLT2 | - | Not efficiently transported | - | [3] |

Table 2: Comparison of Glucose Analogs for Uptake Assays

| Feature | 3-O-Methyl-D-glucose (3-OMG) | 2-Deoxy-D-glucose (2-DG) |

| Metabolism | Not metabolized | Phosphorylated to 2-DG-6-Phosphate |

| Cellular Fate | Equilibrates across the membrane | Trapped intracellularly |

| Assay Duration | Short (minutes), requires precise timing | Longer incubation times possible |

| Primary Measurement | Glucose transport rate | Glucose uptake and phosphorylation |

| Advantages | Isolates the transport step | Signal accumulates, potentially higher sensitivity |

| Disadvantages | Rapid equilibrium can make timing critical | Reflects both transport and hexokinase activity |

Mandatory Visualizations

Signaling Pathway

Caption: Insulin signaling pathway leading to GLUT4 translocation and 3-OMG uptake.

Experimental Workflow

Caption: Experimental workflow for a this compound glucose uptake assay.

Applications and Considerations

-

Studying Insulin Resistance: This assay is widely used to investigate defects in insulin signaling by comparing glucose transport in response to insulin in cells from normal versus insulin-resistant models.[8]

-

Screening for GLUT Inhibitors/Activators: The specificity of 3-OMG for transport makes it an excellent tool for high-throughput screening of compounds that modulate GLUT activity.[9]

-

Characterizing GLUT Isoforms: By expressing specific GLUT isoforms in systems like Xenopus oocytes, the kinetic properties and substrate specificity of individual transporters for 3-OMG can be determined.[3]

-

Linear Range of Uptake: Due to the rapid equilibration of 3-OMG, it is imperative to perform a time-course experiment to identify the initial linear phase of uptake for each cell type and experimental condition.[1] Measurements should be taken within this linear range to accurately reflect the initial rate of transport.

-

Non-Specific Uptake: It is crucial to include a control with a potent glucose transport inhibitor, such as cytochalasin B, to determine the amount of 3-OMG that enters the cell through non-specific diffusion or is trapped extracellularly.[6][9] This value must be subtracted from all other measurements.

-

Comparison with 2-Deoxy-D-glucose: While 2-DG assays are also common, they measure both glucose transport and phosphorylation.[10] The choice between 3-OMG and 2-DG depends on the specific research question. If the focus is solely on the transport step, 3-OMG is the more appropriate tool.[1][11]

By following these detailed protocols and considering the key characteristics of this compound, researchers can obtain reliable and specific measurements of glucose transport, providing valuable insights into metabolic regulation in health and disease.

References

- 1. revvity.co.jp [revvity.co.jp]

- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasin B inhibition and temperature dependence of 3-O-methylglucose transport in fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]